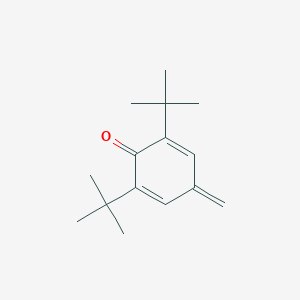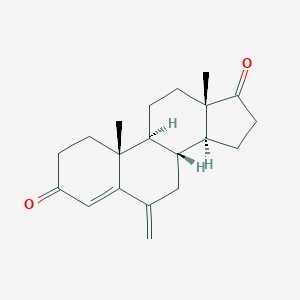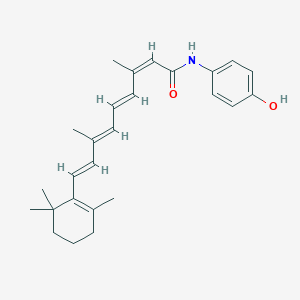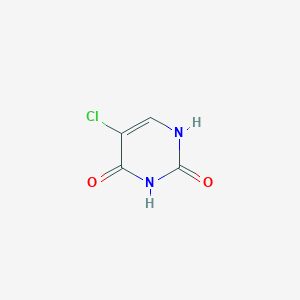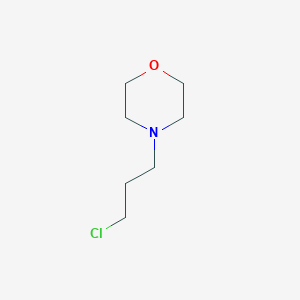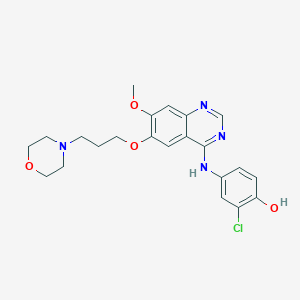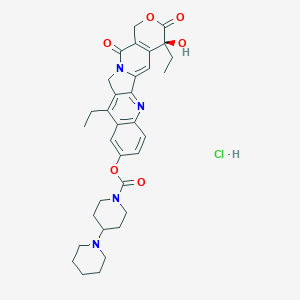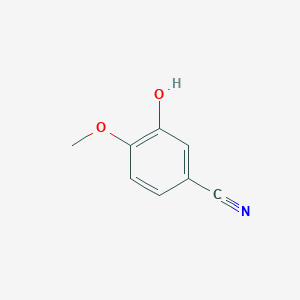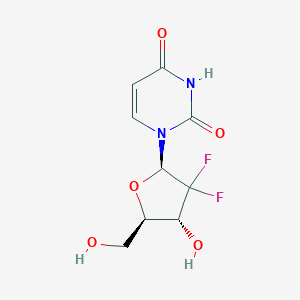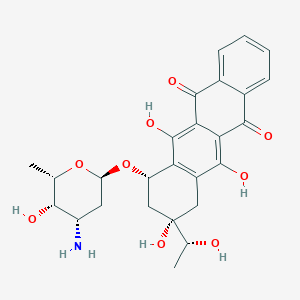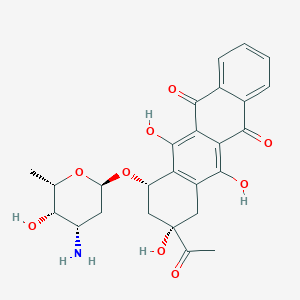
依达比星
描述
伊达比星是一种蒽环类抗肿瘤药,主要用于治疗急性髓系白血病。 它是一种道诺霉素的合成衍生物,其特点是在C-4位没有甲氧基,这增强了它的亲脂性和细胞摄取 . 这种化合物以其有效的细胞毒作用和插入DNA的能力而闻名,从而抑制核酸合成 .
科学研究应用
伊达比星在科学研究中具有广泛的应用,包括:
作用机制
伊达比星通过多种机制发挥作用:
DNA嵌入: 伊达比星嵌入DNA,破坏核酸的正常结构和功能.
拓扑异构酶II抑制: 它抑制拓扑异构酶II,阻止DNA链的重新连接,导致DNA片段化.
自由基形成: 伊达比星产生自由基,对细胞成分(包括DNA)造成氧化损伤.
生化分析
Biochemical Properties
Idarubicin plays a crucial role in biochemical reactions by interacting with various biomolecules. It intercalates into DNA, forming complexes that inhibit the activity of topoisomerase II, an enzyme essential for DNA replication and repair . This interaction prevents the religation of DNA strands, leading to DNA strand breaks and ultimately cell death. Additionally, Idarubicin interacts with proteins involved in the cellular stress response, further enhancing its cytotoxic effects .
Cellular Effects
Idarubicin exerts significant effects on various types of cells, particularly rapidly dividing cancer cells. It disrupts cell signaling pathways, leading to apoptosis or programmed cell death . Idarubicin also affects gene expression by inducing DNA damage, which activates p53 and other transcription factors involved in the cellular stress response . Furthermore, Idarubicin influences cellular metabolism by inhibiting the synthesis of macromolecules necessary for cell growth and division .
Molecular Mechanism
The molecular mechanism of Idarubicin involves several key processes. Idarubicin intercalates into DNA, stabilizing the DNA-topoisomerase II complex and preventing the religation of DNA strands . This inhibition of topoisomerase II activity leads to the accumulation of DNA breaks, triggering cell death pathways. Additionally, Idarubicin generates reactive oxygen species, which cause oxidative damage to cellular components, further contributing to its cytotoxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Idarubicin change over time. Initially, Idarubicin induces rapid DNA damage and cell death . Prolonged exposure can lead to the development of resistance mechanisms, such as increased expression of drug efflux pumps and enhanced DNA repair pathways . Idarubicin is relatively stable under laboratory conditions, but its degradation products can also contribute to its cytotoxic effects .
Dosage Effects in Animal Models
The effects of Idarubicin vary with different dosages in animal models. At low doses, Idarubicin induces apoptosis in cancer cells without causing significant toxicity to normal tissues . At high doses, Idarubicin can cause severe toxic effects, including cardiotoxicity, myelosuppression, and gastrointestinal toxicity . These adverse effects are dose-dependent and highlight the importance of careful dose optimization in clinical settings .
Metabolic Pathways
Idarubicin is metabolized primarily in the liver through the action of aldo-keto reductases and carbonyl reductases . These enzymes convert Idarubicin to its active metabolite, idarubicinol, which retains cytotoxic activity . The metabolic pathways of Idarubicin also involve the formation of reactive oxygen species, contributing to its overall cytotoxic effects .
Transport and Distribution
Idarubicin is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It interacts with transporters such as P-glycoprotein, which can affect its intracellular accumulation and distribution . Idarubicin’s distribution is influenced by its lipophilicity, allowing it to penetrate cell membranes and accumulate in various cellular compartments .
Subcellular Localization
Idarubicin localizes primarily in the nucleus, where it exerts its cytotoxic effects by intercalating into DNA . It also accumulates in the mitochondria, contributing to the generation of reactive oxygen species and mitochondrial dysfunction . The subcellular localization of Idarubicin is influenced by its chemical structure and interactions with cellular components .
准备方法
合成路线和反应条件: 伊达比星通过脱甲氧基化过程由道诺霉素合成。 关键步骤是去除C-4位的甲氧基,这可以通过氢原子取代来实现 . 此过程通常需要特定的反应条件,包括使用强酸或碱以及控制温度以确保中间体的稳定性。
工业生产方法: 伊达比星的工业生产涉及使用优化的反应条件进行大规模合成,以最大限度地提高产量和纯度。该过程包括多个纯化步骤,例如结晶和色谱,以分离最终产物。 生产还遵守严格的监管标准,以确保化合物的安全性和有效性 .
化学反应分析
反应类型: 伊达比星会经历几种类型的化学反应,包括:
氧化: 此反应涉及添加氧气或去除氢,导致形成氧化衍生物。
还原: 此反应涉及获得电子或去除氧气,导致形成化合物的还原形式。
常用试剂和条件:
氧化: 常用试剂包括过氧化氢和高锰酸钾,在酸性条件下。
还原: 常用试剂包括硼氢化钠和氢化铝锂,在受控温度下。
相似化合物的比较
属性
IUPAC Name |
(7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO9/c1-10-21(29)15(27)7-17(35-10)36-16-9-26(34,11(2)28)8-14-18(16)25(33)20-19(24(14)32)22(30)12-5-3-4-6-13(12)23(20)31/h3-6,10,15-17,21,29,32-34H,7-9,27H2,1-2H3/t10-,15-,16-,17-,21+,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDXDZDZNSLXDNA-TZNDIEGXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)C)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)C)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
57852-57-0 (Hydrochloride) | |
| Record name | Idarubicin [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058957929 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7023142 | |
| Record name | Idarubicin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7023142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
497.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Idarubicin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015308 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
7.72e-01 g/L | |
| Record name | Idarubicin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015308 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Idarubicin has antimitotic and cytotoxic activity through a number of proposed mechanisms of action: Idarubicin forms complexes with DNA by intercalation between base pairs, and it inhibits topoisomerase II activity by stabilizing the DNA-topoisomerase II complex, preventing the religation portion of the ligation-religation reaction that topoisomerase II catalyzes. | |
| Record name | Idarubicin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01177 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
58957-92-9 | |
| Record name | Idarubicin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58957-92-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Idarubicin [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058957929 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Idarubicin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01177 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Idarubicin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7023142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IDARUBICIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZRP63D75JW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Idarubicin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015308 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



